Lipophilicity Reduction: XLogP3 of −0.2 vs. 0 for the N-Methyl Analog (CAS 209971-18-6)
The target compound exhibits a computed XLogP3-AA of −0.2, compared to 0 for the direct N-methyl analog 3-[(chlorosulfonyl)(methyl)amino]propanenitrile (CAS 209971-18-6), as reported in the respective PubChem compound summaries [1][2]. This 0.2 log unit reduction in lipophilicity is attributable to the replacement of the N-methyl group with the 2-methoxyethyl chain, which introduces an ether oxygen capable of hydrogen bond acceptance. In the context of drug discovery, this shift in XLogP3 places the target compound closer to the optimal range (0–3) for central nervous system drug-likeness while maintaining favorable aqueous solubility characteristics for the derived sulfonamide products [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.2 |
| Comparator Or Baseline | 3-[(Chlorosulfonyl)(methyl)amino]propanenitrile (CAS 209971-18-6): XLogP3-AA = 0 |
| Quantified Difference | ΔXLogP3 = −0.2 log units (target is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as recorded in PubChem (2025 release) |
Why This Matters
A lower logP for the building block translates into more polar derived sulfonamides, which can improve aqueous solubility and reduce non-specific protein binding of final compounds in biological assays.
- [1] PubChem Compound Summary for CID 63287553, 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile. XLogP3-AA = −0.2. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 16769783, 2-Cyanoethyl(methyl)sulfamoyl chloride (CAS 209971-18-6). XLogP3-AA = 0. National Center for Biotechnology Information (2025). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23(1–3), 3–25. View Source
